[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile
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Overview
Description
[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization and subsequent functionalization. One common method involves the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile can be compared with other quinazolinone derivatives, such as:
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
4-Hydroxy-2-quinolones: These compounds share the quinazolinone core but have different substituents, resulting in varied pharmacological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(15)8-4-2-3-5-9(8)13-11(14)16-7-6-12/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZOJRVRICGRJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327631 |
Source
|
Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660473 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330827-69-5 |
Source
|
Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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